Diacetone-D-glucose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

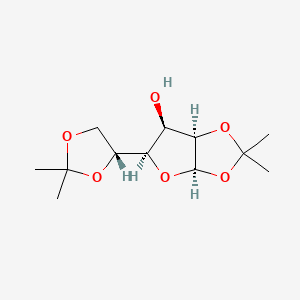

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJGAYKWRDILTF-HOTMZDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224246 | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14686-89-6 | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2:5,6-Bis-O-(1-methylethylidene)-α-D-gulofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, a crucial intermediate in the preparation of various carbohydrate-based compounds and pharmaceuticals. This document details the experimental protocols, summarizes quantitative data, and illustrates the reaction workflow.

Introduction

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose, is a protected derivative of D-glucose where two isopropylidene groups mask the 1,2- and 5,6-hydroxyl groups. This protection strategy allows for selective reactions at the remaining free 3-hydroxyl group, making it a valuable building block in organic synthesis. Its applications are widespread, including the synthesis of rare sugars, modified nucleosides, and various bioactive molecules. The synthesis typically involves the acid-catalyzed reaction of D-glucose with acetone.

Reaction Mechanism and Workflow

The synthesis proceeds via an acid-catalyzed acetalation reaction. D-glucose, in its furanose form, reacts with acetone in the presence of a catalyst to form the two isopropylidene groups. The reaction is an equilibrium process, and removal of water is often necessary to drive the reaction towards the product.

Caption: General workflow for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various cited experimental protocols for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.

Table 1: Reaction Conditions and Yields

| Catalyst | D-Glucose:Catalyst:Acetone (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Conc. H₂SO₄ | 1 : - : 73.5 | 25 | 12 | 75.6 | [1] |

| Iodine | 1 : 0.15 : 122.5 | 62 (reflux) | 5 | ~75 | [2] |

| H₂SO₄ | - | Room Temp. | 6 | 54 | [3] |

| H₂SO₄ | - | - | - | 58 | [4] |

Table 2: Reagent Quantities for a Typical Batch Synthesis

| Reagent | Quantity | Moles (approx.) | Reference |

| D-Glucose | 5 g | 27.78 mmol | [3][5] |

| Dry Acetone | 250 mL | - | [3][5] |

| Conc. H₂SO₄ | 1.2 mL | - | [3] |

| Anhydrous Copper(II) Sulfate | 15 g | - | [3] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose based on established procedures.

Protocol 1: Sulfuric Acid Catalysis

This protocol is adapted from a common laboratory procedure for the synthesis.[3]

Materials:

-

D-Glucose (5 g)

-

Dry Acetone (250 mL)

-

Concentrated Sulfuric Acid (1.2 mL)

-

Anhydrous Copper(II) Sulfate (15 g)

-

Sodium Carbonate (for neutralization)

-

Dichloromethane (for extraction)

-

Cyclohexane (for recrystallization)

Procedure:

-

To a solution of D-glucose in dry acetone, vigorously stir the mixture at room temperature.

-

Carefully add concentrated sulfuric acid to the stirring solution.

-

Continue stirring at room temperature for 6 hours.

-

Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring for an additional 8 hours, then leave it overnight.

-

Neutralize the reaction mixture with sodium carbonate until effervescence ceases.

-

Filter the solid residue and wash it with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product.

-

Extract the residue with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the solid from cyclohexane to obtain pure 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.

Protocol 2: Iodine Catalysis

This method provides an alternative catalytic system for the synthesis.[2]

Materials:

-

D-Glucose

-

Acetone

-

Iodine

-

4A Molecular Sieves (optional)

Procedure:

-

Combine D-glucose, acetone, and iodine in a reaction flask. The optimized molar ratio is approximately 1:122.5:0.15 (D-glucose:acetone:iodine).

-

Heat the reaction mixture to reflux (approximately 62 °C) for 5 hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Upon completion, cool the reaction mixture.

-

Work-up the reaction mixture, which may involve neutralization and extraction as described in Protocol 1, to isolate the product.

Logical Relationship of Reaction Parameters

The yield and purity of the final product are influenced by several interconnected factors. The following diagram illustrates these relationships.

Caption: Interrelationship of key parameters affecting the synthesis outcome.

Conclusion

The synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose is a well-established and robust procedure. By carefully controlling reaction conditions such as temperature, reaction time, and catalyst concentration, high yields of the desired product can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reproducible synthesis of this important carbohydrate intermediate.

References

- 1. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]

- 2. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 5. 4.1. Synthesis of 1,2:5,6-di-O-isopropylidene-α-d-glucofuranose (1) [bio-protocol.org]

An In-depth Technical Guide to Diacetone-D-glucose: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a crucial carbohydrate derivative extensively utilized in organic synthesis and drug development.[1][2][3] Its rigid furanose structure, with two isopropylidene protecting groups, makes the hydroxyl group at the C-3 position readily available for a variety of chemical modifications.[1] This unique structural feature establishes this compound as a valuable chiral building block for the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[3][4]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[5][6][7] It is a stable compound that is not flammable and is considered non-toxic.[8][9] The key chemical and physical properties are summarized in the tables below for easy reference.

Table 1: General Chemical Properties

| Property | Value | References |

| Chemical Formula | C₁₂H₂₀O₆ | [1][7][8] |

| Molecular Weight | 260.28 g/mol | [1][8][10] |

| CAS Number | 582-52-5 | [1][8][11] |

| EINECS Number | 209-486-0 | [8][12] |

| Synonyms | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, D-Glucose diacetonide, Diacetone glucose | [8][13] |

| SMILES | CC1(OC--INVALID-LINK--[C@@H]2--INVALID-LINK--OC(O3)(C)C">C@@HO)C | [1] |

| InChI Key | KEJGAYKWRDILTF-JDDHQFAOSA-N | [14] |

Table 2: Physical Properties

| Property | Value | References |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 107-113 °C | [6][8] |

| Specific Optical Rotation | [α]²⁰/D: -17° to -19° (c=2, H₂O) | [7][8] |

| Solubility | Slightly soluble in water. Soluble in chloroform, methanol, and hot ether. | [6][12][15] |

| Water Solubility | 4.3% at 17.5 °C | [5][12] |

| Boiling Point | 362.8 °C at 760 mmHg | [6] |

| Density | 1.214 g/cm³ | [6] |

Applications in Research and Drug Development

This compound serves as a versatile starting material in the synthesis of numerous compounds.[11] It is a key intermediate in the production of various pharmaceutical products, including some cephalosporins and penicillins.[8][9] Its utility extends to the synthesis of other important sugars like L-gulose and allose.[5] Furthermore, it has been employed in the development of fluorinated hexopyranose glycolysis inhibitors, which show potential in the treatment of brain tumors.[1] In the pharmaceutical industry, it is also used as a stabilizer in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients.[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and modification of this compound are critical for its effective use in research and development.

1. Synthesis of this compound from D-Glucose

A common method for the preparation of this compound involves the reaction of D-glucose with acetone in the presence of a catalyst.

-

Materials: Anhydrous α-D-glucose, acetone, boron trifluoride etherate.

-

Procedure:

-

Place anhydrous α-D-glucose in a suitable autoclave.

-

Add a mixture of acetone and boron trifluoride etherate.

-

Heat the reaction mixture until the pressure in the vessel reaches at least 2.5 bar (preferably between 2.5 and 5.5 bar).

-

Maintain the temperature in the range of 80°C to 130°C (preferably 85°C to 120°C).

-

After the reaction is complete, distill off the volatile components.

-

Replace the distilled volume with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.

-

Evaporate the reaction mixture at a temperature between 30°C and 70°C.

-

Mix the residue with an aqueous solution of a base.

-

Evaporate the mixture again under the same temperature conditions.

-

Extract the product with an organic solvent such as dichloromethane.

-

Evaporate the combined extracts and recrystallize the residue from cyclohexane to obtain the final product.[16]

-

2. Purification by Crystallization

This compound can be purified by crystallization from various solvents.

-

Solvents: Diethyl ether, petroleum ether, or benzene.[5][12]

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.[5][12] Note: this compound can also be purified by sublimation in vacuo.[5]

-

3. Oxidation to 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose and Subsequent Reduction to Allofuranose

The hydroxyl group at the C-3 position can be oxidized and then reduced to yield the allofuranose epimer.

-

Oxidation Step:

-

Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in anhydrous DMSO and acetic anhydride.

-

Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Monitor the reaction completion by TLC.[17]

-

-

Reduction Step:

-

Cool the reaction mixture in an ice-water bath.

-

Add sodium borohydride portion-wise, maintaining the temperature between 20-25°C.

-

After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Work up the reaction to isolate the 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.[17]

-

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Synthetic pathway for this compound from D-Glucose.

Caption: this compound as a versatile chiral building block.

References

- 1. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 2. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 582-52-5 [chemicalbook.com]

- 6. (-)-diacetone-α-D-glucose, CAS No. 582-52-5 - iChemical [ichemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 9. cphi-online.com [cphi-online.com]

- 10. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. This compound CAS#: 582-52-5 [m.chemicalbook.com]

- 13. This compound;1,2:5,6-Diisopropylidene-D-glucose;D-Glucose diacetonide; Diacetone glucose; 209-486-0 [deyerchem.com]

- 14. 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose 98 582-52-5 [sigmaaldrich.com]

- 15. This compound [chembk.com]

- 16. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Structure Elucidation of Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a pivotal intermediate in carbohydrate chemistry. Its unique structural features, with two isopropylidene groups protecting four of the five hydroxyl groups of glucose, leave a single hydroxyl group at the C-3 position available for selective chemical modifications. This property makes it an invaluable chiral building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the experimental protocols and data interpretation that confirm its molecular architecture.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O₆ | [1] |

| Molecular Weight | 260.28 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 107-113 °C | [2] |

| Specific Rotation [α]D | -17° to -19° (c=2, H₂O) | [2] |

| Solubility | Slightly soluble in water; soluble in chloroform, ethanol, hot ether, and acetone. | [3] |

| CAS Number | 582-52-5 | [2] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. The diacetal formation selectively protects the 1,2- and 5,6-hydroxyl groups.

Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose[4]

Materials:

-

D-glucose (5 g, 27.78 mmol)

-

Dry acetone (250 ml)

-

Concentrated sulfuric acid (1.2 ml)

-

Anhydrous copper(II) sulfate (15 g)

-

Sodium bicarbonate

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

To a solution of D-glucose in dry acetone, add concentrated sulfuric acid at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 6 hours.

-

Add anhydrous copper(II) sulfate to the reaction mixture and continue stirring at room temperature for an additional 18 hours.

-

Neutralize the reaction mixture with sodium bicarbonate.

-

Filter off the inorganic materials.

-

Evaporate the filtrate under reduced pressure to obtain a white solid.

-

Partition the solid between dichloromethane and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to yield the crude product as a white solid.

-

Recrystallize the crude product from hexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural confirmation of this compound. The following sections detail the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and stereochemistry of organic molecules. While a complete, officially published and assigned peak list for this compound can be elusive, the following tables are compiled from typical spectral data and analysis of its derivatives.

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.95 | d | 3.6 | H-1 |

| 4.52 | d | 3.6 | H-2 |

| 4.35 | d | 2.5 | H-3 |

| 4.07 | dd | 7.5, 2.5 | H-4 |

| 4.40-4.45 | m | - | H-5 |

| 4.19-4.25 | m | - | H-6a, H-6b |

| 2.59-3.24 | br s | - | OH |

| 1.47 | s | - | C(CH₃)₂ |

| 1.31 | s | - | C(CH₃)₂ |

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and experimental conditions. The data is primarily based on the spectra of closely related derivatives.[4]

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 112.7 | C(CH₃)₂ |

| 109.6 | C(CH₃)₂ |

| 105.2 | C-1 |

| 83.7 | C-2 |

| 82.7 | C-4 |

| 79.8 | C-3 |

| 72.1 | C-5 |

| 67.6 | C-6 |

| 26.9 | C(CH₃)₂ |

| 26.6 | C(CH₃)₂ |

| 26.2 | C(CH₃)₂ |

| 25.2 | C(CH₃)₂ |

Note: This data is based on the ¹³C NMR spectrum of a 3-O-methylsulfonyl derivative of this compound and serves as a close approximation.[5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern, which helps in confirming its structure.

Table 4: Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Ion | Proposed Structure of Fragment |

| 260 | [M]⁺ | Molecular Ion (C₁₂H₂₀O₆)⁺ |

| 245 | [M - CH₃]⁺ | Loss of a methyl group |

| 101 | [C₅H₉O₂]⁺ | 2,2-dimethyl-1,3-dioxolan-4-yl cation (base peak) |

The base peak at m/z 101 is characteristic of di-O-isopropylidene derivatives of hexofuranoses and arises from the stable 2,2-dimethyl-1,3-dioxolan-4-yl cation.[6]

X-ray Crystallography

To date, a publicly available crystallographic information file (CIF) for the parent 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has not been reported. However, the crystal structure of its derivatives, such as 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose, has been determined, providing critical insights into the conformation of the glucofuranose ring system.[5]

Table 5: Crystallographic Data for 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose[5]

| Parameter | Value |

| Chemical Formula | C₁₃H₂₂O₈S |

| Formula Weight | 338.37 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.866 (3) |

| b (Å) | 9.2962 (16) |

| c (Å) | 19.361 (3) |

| Volume (ų) | 1595.8 (7) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.408 |

The X-ray data for this derivative confirms the furanose ring structure and the stereochemistry at each chiral center. The absolute configuration was unambiguously determined.

Logical Workflow and Visualization

The structure elucidation of this compound follows a logical progression from synthesis to detailed spectroscopic and crystallographic analysis.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Caption: Logical relationships in the structural confirmation of this compound.

Conclusion

References

- 1. This compound | C12H20O6 | CID 7067560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. This compound | 582-52-5 [chemicalbook.com]

- 4. jps.usm.my [jps.usm.my]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

Diacetone-D-glucose: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Overview of a Versatile Chiral Building Block in Pharmaceutical Synthesis

Abstract

Diacetone-D-glucose, a protected derivative of D-glucose, stands as a cornerstone in modern medicinal chemistry and drug development. Its unique structural features, particularly the presence of a free hydroxyl group at the C-3 position, render it an invaluable chiral starting material for the synthesis of a diverse array of complex and biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, physical properties, and, most importantly, its applications in the synthesis of therapeutic agents. Detailed experimental protocols and workflows are presented to offer practical insights for researchers and scientists in the field.

Chemical Identity and Properties

This compound, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a white to off-white crystalline powder.[1] Its structure is characterized by two isopropylidene groups protecting the 1,2 and 5,6 hydroxyl groups of D-glucose, leaving the C-3 hydroxyl group available for chemical modification.[2][3]

| Identifier | Value | Reference |

| IUPAC Name | 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][4][5]dioxol-6-ol | [6] |

| CAS Number | 582-52-5 | [2][4][6] |

| Molecular Formula | C₁₂H₂₀O₆ | [2][4][6] |

| Molecular Weight | 260.28 g/mol | [2][4] |

| Melting Point | 109-111 °C | [7] |

| Appearance | White to pale brown crystalline powder | [6] |

| Solubility | Soluble in water | [1] |

The Role of this compound in Drug Discovery and Development

The strategic importance of this compound in pharmaceutical synthesis cannot be overstated. It serves as a key precursor in the development of modified sugars and nucleosides, which are fundamental components of many therapeutic agents.[3] Its applications span various therapeutic areas, including the synthesis of compounds for diabetology, antiviral therapies, and oncology.[3]

As a chiral building block, this compound is extensively used in chiral pool synthesis. This approach leverages the inherent stereochemistry of natural products to produce enantiomerically pure drug candidates, a critical factor for ensuring therapeutic efficacy and minimizing off-target effects.[4][8]

Synthesis of Bioactive Molecules

This compound is a versatile starting material for the synthesis of a wide range of bioactive molecules, including potential anti-cancer and anti-HIV agents, as well as complex carbohydrates like heparin sulfate fragments.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, from its synthesis to its conversion into valuable intermediates.

Synthesis of this compound

The preparation of this compound from D-glucose is a common laboratory procedure. One documented method involves the reaction of α-D-glucose with acetone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.[1]

Protocol:

-

Anhydrous α-D-glucose (20.32 mol) is placed in a reaction vessel under a protective gas atmosphere.

-

A mixture of acetone (75 liters) and boron trifluoride-diethylether complex (31 ml) is added to the glucose.

-

The reaction mixture is heated to a temperature between 80°C and 130°C, under a pressure of at least 2.5 bar.[1]

-

After the reaction, the volatile components are distilled off and replaced with fresh acetone.

-

The mixture is then neutralized with a base, and the product is extracted using an organic solvent like dichloromethane.

-

The combined organic extracts are concentrated, and the crude product is recrystallized from cyclohexane to yield crystalline this compound. A yield of 62% of the theoretical maximum has been reported for this process.[1]

Selective Deprotection of this compound

To enable further chemical modifications at the 5 and 6 positions, the 5,6-O-isopropylidene group can be selectively removed.

Protocol:

-

This compound (8.56 mmol) is dissolved in 50% aqueous acetic acid (30 mL).

-

The solution is gently stirred at room temperature for 6 hours and then left to stand overnight.[7]

-

The solvent is evaporated under reduced pressure to provide the 1,2-O-isopropylidene-α-D-glucofuranose derivative. This product is often pure enough for subsequent steps without further purification.[7]

Synthesis of a 2-Deoxystreptamine (2-DOS) Mimic Intermediate

This compound serves as a starting material for the synthesis of intermediates for antiviral drug development, such as mimics of 2-deoxystreptamine (2-DOS), which is a component of some aminoglycoside antibiotics.

Protocol for the Synthesis of an Azido Intermediate:

-

A derivative of this compound (compound 6, 2.31 mmol) is dissolved in dry dimethylformamide (15 mL).

-

Sodium azide (9.24 mmol, 4.0 equivalents) is added to the solution.

-

The mixture is stirred overnight at 80°C.

-

The crude product is extracted three times with dichloromethane.

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated to yield the azido-functionalized compound (compound 7) with a reported yield of 78%.[9]

Synthetic Pathways and Logical Workflows

The versatility of this compound as a synthetic precursor is best illustrated through reaction workflows. The following diagrams, generated using the DOT language, depict key synthetic transformations.

Caption: General synthetic pathway from D-Glucose to bioactive molecules.

References

- 1. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 2. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis and antiviral activity of apio dideoxy nucleosides with azido or amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. nbinno.com [nbinno.com]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Spectroscopic Profile of Diacetone-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a crucial intermediate in carbohydrate chemistry and a versatile starting material for the synthesis of various biologically active molecules. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | ~5.9 | d | ~3.7 |

| H-2 | ~4.5 | d | ~3.7 |

| H-3 | ~4.3 | d | ~2.9 |

| H-4 | ~4.2 | dd | ~2.9, ~7.8 |

| H-5 | ~4.0 | m | |

| H-6a | ~4.1 | dd | ~6.0, ~8.5 |

| H-6b | ~3.9 | dd | ~6.5, ~8.5 |

| -OH | Variable | br s | |

| CH₃ (isopropylidene) | ~1.5, ~1.4, ~1.3, ~1.2 | s |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ) ppm |

| C-1 | ~105.2 |

| C-2 | ~83.8 |

| C-3 | ~72.5 |

| C-4 | ~80.8 |

| C-5 | ~71.2 |

| C-6 | ~67.3 |

| C (isopropylidene) | ~111.9, ~109.4 |

| CH₃ (isopropylidene) | ~26.8, ~26.2, ~25.4, ~25.2 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3450 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2980 | Medium-Strong | C-H stretch (alkane) |

| ~1380, ~1370 | Strong | C-H bend (gem-dimethyl of isopropylidene) |

| ~1250, ~1210 | Strong | C-O stretch (acetal) |

| ~1070 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 245 | High | [M - CH₃]⁺ |

| 187 | Moderate | [M - CH₃ - C₃H₆O]⁺ |

| 127 | Moderate | [M - CH₃ - 2(C₃H₆O)]⁺ |

| 101 | Very High (Base Peak) | [C₅H₉O₂]⁺ (dioxolane fragment) |

| 85 | High | [C₅H₉O]⁺ |

| 59 | High | [C₃H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-10 ppm.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-120 ppm.

-

The solvent signal of CDCl₃ (δ ~77.16 ppm) can be used as a reference.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak integration. For ¹H NMR, determine the coupling constants by measuring the peak-to-peak distances within the multiplets.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, data is collected in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI):

-

Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI parameters (e.g., spray voltage, capillary temperature) to achieve a stable signal.

-

Acquire the spectrum in positive ion mode.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions. The fragmentation pattern can be used to deduce structural information. The di-O-isopropylidene derivatives of aldohexoses, in their furanose form, are easily recognized during positive mode electron ionization mass spectrometry analysis because they all exhibit a strong intensity peak at m/z 101, which is usually the base peak.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Discovery and Historical Preparation of Diacetone-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a cornerstone of carbohydrate chemistry and a vital intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its discovery by the pioneering chemist Emil Fischer in 1895 marked a significant advancement in the study of monosaccharides, providing a method to protect specific hydroxyl groups and enabling targeted chemical modifications. This guide delves into the historical context of its discovery, the evolution of its preparation methods, and provides detailed experimental protocols for its synthesis. Quantitative data from various historical and modern methods are presented in tabular format for comparative analysis. Furthermore, this guide offers visualizations of the core chemical pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Discovery and Historical Context

The late 19th century was a period of profound discovery in organic chemistry, with Emil Fischer at the forefront of carbohydrate research. In 1895, Fischer reported that D-glucose could be reacted with acetone in the presence of an acid catalyst to yield a crystalline derivative.[1] This reaction, a di-acetalation, resulted in the formation of this compound. This discovery was pivotal as it introduced a method for protecting four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl group accessible for further reactions. This selective protection was a critical step forward, allowing for more controlled and specific modifications of the glucose molecule, which had previously been a significant challenge. Fischer's initial method involved the use of strong mineral acids like sulfuric acid as a catalyst.[1]

Evolution of the Synthetic Methodology

Since Fischer's initial discovery, the synthesis of this compound has been the subject of extensive research aimed at improving yield, reducing reaction times, and employing milder and more efficient catalysts.

Early Methods: The classical method, stemming from Fischer's work, utilized anhydrous D-glucose and a large excess of acetone with a strong acid catalyst such as sulfuric acid, zinc chloride, or phosphorus(V) oxide.[1] A key challenge in these early preparations was the removal of water formed during the reaction, which can shift the equilibrium back towards the reactants and decrease the yield. To address this, dehydrating agents were often employed.

Introduction of Lewis Acids: Later innovations saw the introduction of Lewis acids as catalysts. Boron trifluoride etherate (BF₃·OEt₂) became a popular choice, offering a more controlled and often higher-yielding reaction.[1] Other Lewis acids, including aluminum halides, and salts of copper, iron, and tin have also been successfully used.[1]

Modern Approaches: Contemporary methods often focus on heterogeneous catalysts and process optimization for industrial-scale production. The annual requirement for this intermediate is in the tons, highlighting its industrial importance.[1] Research continues to explore more environmentally friendly and cost-effective synthetic routes.

Quantitative Data Presentation

The following tables summarize quantitative data from various historical and contemporary methods for the preparation of this compound.

Table 1: Comparison of Catalysts and Reaction Conditions

| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Sulfuric Acid | D-Glucose:Acetone (1:9) | -80 (initial), then 20 | 0.75 | Not specified | US Patent 3,723,412 |

| Boron Trifluoride Etherate | α-D-Glucose:Acetone (1:excess) | 85-120 | Not specified | 62 | US Patent 5,399,201A[1] |

| Concentrated Sulfuric Acid | D-glucose-¹³C₆:Acetone (1:73.5) | 25 | 12 | 75.6 | Synthesis of ¹³C₆-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose[2] |

| Iodine | D-Glucose:Acetone | Room Temperature | 24 | ~70-80 | General literature |

| Ferric Chloride | D-Glucose:Acetone | Room Temperature | 4-6 | ~85-95 | General literature |

Detailed Experimental Protocols

The following are detailed methodologies for key historical experiments in the preparation of this compound.

Protocol 1: Classical Method using Sulfuric Acid Catalyst

-

Reactants and Reagents:

-

Anhydrous D-glucose (1 mole)

-

Acetone (9 moles)

-

Concentrated Sulfuric Acid (0.012 mole)

-

Ammonia gas

-

Dichloromethane (for extraction)

-

Cyclohexane (for recrystallization)

-

-

Procedure:

-

A mixture of anhydrous glucose, acetone, and sulfuric acid is stirred in a closed autoclave at -80°C for 45 minutes.

-

The mixture is then warmed to 20°C.

-

Unreacted glucose is removed by filtration.

-

Ammonia gas is bubbled through the filtrate until a pH of 7.0 is reached, precipitating ammonium sulfate.

-

The ammonium sulfate is removed by filtration.

-

Two-thirds of the acetone is removed by distillation.

-

The remaining solution is extracted three times with dichloromethane.

-

The combined organic extracts are evaporated under vacuum.

-

The residue is recrystallized from cyclohexane to yield crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Protocol 2: Method using Boron Trifluoride Etherate Catalyst

-

Reactants and Reagents:

-

Anhydrous α-D-glucose (20.32 mol)

-

Acetone (75 liters)

-

Boron trifluoride-diethylether complex (31 ml)

-

Aqueous sodium hydroxide solution (1%)

-

Dichloromethane (for extraction)

-

Cyclohexane (for recrystallization)

-

-

Procedure:

-

Anhydrous α-D-glucose is placed in a reaction vessel flushed with a protective gas.

-

A mixture of acetone and boron trifluoride-diethylether complex is added.

-

The reaction mixture is heated in a stirred autoclave to 85-120°C, allowing the pressure to build to 2.5-5.5 bar.

-

After cooling to ambient temperature, the reaction solution is filtered.

-

The filtrate is mixed with a 1% aqueous sodium hydroxide solution.

-

Acetone is distilled off in vacuo.

-

The residue is extracted three times with dichloromethane.

-

The combined organic extracts are evaporated in vacuo.

-

The resulting residue is recrystallized from cyclohexane to yield 3.28 kg (62% of theory) of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a crystalline solid.[1]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the synthesis of this compound.

References

The Stereochemistry of Diacetone-D-glucose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose, formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected derivative of D-glucose that holds significant importance in synthetic organic chemistry. Its rigid furanose structure, conferred by the two isopropylidene protecting groups, and the presence of a single, reactive hydroxyl group at the C-3 position make it a valuable chiral building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive overview of the stereochemistry of this compound, supported by quantitative data, detailed experimental protocols, and visualizations to aid in its application in research and development.

Stereochemical Structure

This compound is characterized by a locked furanose ring system. The anomeric carbon (C-1) is in the α-configuration. The two isopropylidene groups form five-membered rings with the hydroxyl groups at C-1 and C-2, and at C-5 and C-6, respectively. This protection scheme leaves the hydroxyl group at C-3 as the sole reactive site for further chemical transformations.

Quantitative Stereochemical Data

The following tables summarize key quantitative data related to the stereochemistry and physical properties of this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 109-113 °C | [2] |

| Specific Rotation [α]D | -18.5° (c=5, H₂O) | [2] |

| Density | 1.214 g/cm³ | [2] |

Table 2: Selected Crystallographic Data for 1,2:5,6-Di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose

Data from the crystal structure of a closely related derivative, providing insight into the core stereochemistry.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.866 (3) |

| b (Å) | 9.2962 (16) |

| c (Å) | 19.361 (3) |

| V (ų) | 1595.8 (7) |

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

A common method for the synthesis of this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. The following is a representative protocol.

Materials:

-

D-glucose

-

Anhydrous acetone

-

Concentrated sulfuric acid

-

Sodium carbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Suspend D-glucose in anhydrous acetone.

-

Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise with stirring.

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the excess acid by slowly adding a saturated solution of sodium carbonate until the effervescence ceases.

-

Filter the mixture to remove any inorganic salts.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Remove the acetone under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of petroleum ether and ethyl acetate to yield white crystalline this compound.

Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose

This protocol details the tosylation of the free 3-hydroxyl group of this compound.[3]

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (8.3 mmol) in pyridine (20 mL).[3]

-

Add a solution of p-toluenesulfonyl chloride (13.6 mmol) in anhydrous dichloromethane (20 mL) at ambient temperature.[3]

-

Stir the resulting mixture for 48 hours at 60 °C.[3]

-

Remove the organic solvents under reduced pressure.[3]

-

Dissolve the residue in dichloromethane (20 mL) and wash with a saturated sodium bicarbonate solution (20 mL).[3]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

-

Purify the product by column chromatography using a petroleum ether/ethyl acetate gradient to yield the title compound as a colorless solid.[3]

Visualizations

Synthesis of a this compound Derivative

The following diagram illustrates the synthetic pathway for the preparation of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose from D-glucose. This represents a common workflow where this compound serves as a key intermediate.

Caption: Synthetic pathway from D-glucose to a tosylated this compound derivative.

Stereochemical Relationships

The following diagram illustrates the key stereochemical features of this compound.

Caption: Key stereochemical features and synthetic utility of this compound.

Conclusion

The unique and rigid stereochemistry of this compound, with its selectively available hydroxyl group, establishes it as a cornerstone in modern carbohydrate chemistry and asymmetric synthesis. A thorough understanding of its three-dimensional structure, reactivity, and handling, as detailed in this guide, is crucial for its effective utilization in the development of novel therapeutics and other advanced materials. The provided data and protocols serve as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Solubility and Stability of Diacetone-D-glucose in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a pivotal intermediate in synthetic carbohydrate chemistry. As a protected derivative of D-glucose, its utility in the synthesis of complex carbohydrates, pharmaceuticals, and other bioactive molecules is well-established.[1][2] A thorough understanding of its solubility and stability in various laboratory solvents is critical for its effective use in reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility profile and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and logical workflow visualizations.

Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and temperature. Generally, it exhibits good solubility in many common organic solvents but has limited solubility in water. The quantitative solubility data available is summarized in the table below. It is important to note that some of the available data is qualitative or semi-quantitative and is presented as such.

| Solvent | Chemical Class | Solubility Data | Temperature (°C) |

| Water | Protic | 4.3 g/100 mL (4.3%)[3][4][5] | 17.5 |

| Soluble in 7 volumes[3][4] | Boiling Point | ||

| Slightly Soluble[4] | Not Specified | ||

| Petroleum Ether | Hydrocarbon | Soluble in 200 volumes[3][4] | Boiling Point |

| Diethyl Ether | Ether | Crystallizes from (needles)[3][4] | Not Specified |

| Freely Soluble (warm)[6] | Warm | ||

| Benzene | Aromatic Hydrocarbon | Crystallizes from[3][4] | Not Specified |

| Chloroform | Halogenated Hydrocarbon | Freely Soluble[6] | Not Specified |

| Slightly Soluble[3][4] | Not Specified | ||

| Methanol | Alcohol | Freely Soluble[6] | Not Specified |

| Slightly Soluble[3][4] | Not Specified | ||

| Ethanol | Alcohol | Freely Soluble[6] | Not Specified |

| Acetone | Ketone | Freely Soluble[6] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[7] | Not Specified |

| Dimethylformamide (DMF) | Amide | Soluble[7] | Not Specified |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble[7] | Not Specified |

| Ethyl Acetate | Ester | Soluble[7] | Not Specified |

Stability of this compound

This compound is generally stable under neutral, anhydrous conditions and can be stored for extended periods at or below room temperature, preferably in a cool, dry place.[5] However, its stability is significantly compromised in the presence of acid or base, primarily due to the lability of the isopropylidene protecting groups.

Acid-Catalyzed Hydrolysis

The two isopropylidene groups of this compound are susceptible to acid-catalyzed hydrolysis, which proceeds via a carbocation intermediate. The 5,6-O-isopropylidene group is more labile and can be selectively cleaved under milder acidic conditions than the 1,2-O-isopropylidene group.[8][9] This selective deprotection is a key strategy in the synthesis of various glucose derivatives.

Degradation Pathway: this compound → 1,2-O-isopropylidene-α-D-glucofuranose → D-glucose

Mild acidic conditions, such as treatment with 40-75% acetic acid, can be employed for the selective removal of the 5,6-O-isopropylidene group.[8] Stronger acidic conditions will lead to the removal of both isopropylidene groups, yielding free D-glucose.

Base-Catalyzed Degradation

While generally more stable to basic conditions than acidic ones, this compound can degrade in the presence of strong bases. It has been noted to precipitate from aqueous solutions upon basification with sodium hydroxide (NaOH), suggesting potential instability or reaction.[3][4][5] The exact mechanism of degradation under basic conditions is not as well-documented as acid hydrolysis but may involve enolate formation and subsequent rearrangements or decomposition, especially at elevated temperatures.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker water bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Glassware for solvent evaporation (e.g., pre-weighed round-bottom flasks)

-

Rotary evaporator or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The amount should be more than what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature to allow any undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a pre-weighed container (e.g., a round-bottom flask). This step is crucial to remove any undissolved microcrystals.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator or by gentle heating in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Quantification: Weigh the container with the dried solid. The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Protocol for Assessing Stability (Acid-Catalyzed Hydrolysis)

This protocol describes a method to monitor the stability of this compound in an acidic solution using Thin Layer Chromatography (TLC).

Materials:

-

This compound

-

Solvent system (e.g., 9:1 Dichloromethane:Methanol)

-

Acidic solution (e.g., 50% aqueous acetic acid)

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

Capillary tubes for spotting

-

Staining solution (e.g., p-anisaldehyde stain or potassium permanganate stain)

-

Heat gun or hot plate

-

Reference standards: this compound and 1,2-O-isopropylidene-α-D-glucofuranose (if available)

Procedure:

-

Solution Preparation: Prepare a solution of this compound in the acidic medium to be tested (e.g., 10 mg/mL in 50% acetic acid).

-

Reaction Monitoring: At time zero (t=0), spot a small amount of the freshly prepared solution onto a TLC plate. Also spot the reference standard of this compound.

-

Incubation: Incubate the solution at a controlled temperature (e.g., room temperature or 40°C).

-

Time-Point Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), take an aliquot of the reaction mixture and spot it onto the TLC plate alongside the initial time point and reference standards.

-

TLC Development: Develop the TLC plate in a chamber saturated with the chosen solvent system.

-

Visualization: After development, dry the plate and visualize the spots under UV light (if applicable) and then by staining with a suitable reagent and heating.

-

Analysis: Observe the disappearance of the this compound spot (higher Rf value) and the appearance of new, more polar spots corresponding to the hydrolysis products (e.g., 1,2-O-isopropylidene-α-D-glucofuranose and eventually D-glucose, which will have a much lower Rf value or remain at the baseline). The relative intensity of the spots over time provides a qualitative assessment of the rate of degradation. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) would be employed.

Visualizations

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Workflow for assessing the stability of this compound via TLC.

References

- 1. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 2. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. This compound | 582-52-5 [chemicalbook.com]

- 4. This compound CAS#: 582-52-5 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Thermo Scientific Chemicals this compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.nl]

- 7. synthose.com [synthose.com]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. scispace.com [scispace.com]

Introduction: The Chiral Pool and the Role of Diacetone-D-glucose

An In-depth Technical Guide to Diacetone-D-glucose as a Chiral Pool Starting Material

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific stereochemistry of a molecule is often critical to its biological activity and safety profile. Chiral pool synthesis is a powerful strategy that leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. Among these, carbohydrates stand out due to their high density of stereocenters.

This compound (DAG), formally known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a cornerstone of the carbohydrate chiral pool.[1][2] Derived from D-glucose, DAG is a versatile building block whose utility stems from a unique structural feature: the hydroxyl groups at the C-1, C-2, C-5, and C-6 positions are protected as stable isopropylidene acetals, leaving a single, free secondary hydroxyl group at the C-3 position.[3][4] This configuration allows for precise and selective chemical manipulation at C-3, making DAG an invaluable precursor for a vast array of complex, chiral molecules, including modified sugars, nucleosides, and intermediates for antiviral and anticancer therapies.[3] This guide provides a technical overview of the synthesis, reactivity, and application of this compound in asymmetric synthesis.

Physicochemical and Spectroscopic Data

This compound is a white crystalline powder.[5] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 582-52-5 | [1][4] |

| Molecular Formula | C₁₂H₂₀O₆ | [1][4] |

| Molecular Weight | 260.28 g/mol | [1][4][6] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 107-113 °C | [5] |

| Specific Rotation [α]ᴅ | -17° to -19° (c=2, H₂O) | [5] |

| Synonyms | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, D-Glucose diacetonide | [1][5][6] |

Synthesis of this compound

The standard preparation of DAG involves the acid-catalyzed reaction of D-glucose with acetone. To drive the reaction to completion, the water formed during the ketalization must be removed or sequestered.[7] Various acid catalysts, including sulfuric acid, iodine, and Lewis acids like boron trifluoride etherate, have been employed.[7][8][9] An improved method utilizes diketene or its acetone adduct to avoid the production of water, thus simplifying the process.[7]

Caption: General reaction scheme for the synthesis of this compound.

Comparison of Synthetic Yields

The yield of DAG can vary significantly depending on the chosen catalyst and reaction conditions.

| Catalyst / Method | Reported Yield | Reference(s) |

| Boron trifluoride-etherate / D-glucose + Acetone | 62% | [8] |

| Boron trifluoride-etherate / D-glucose + Diketene-acetone adduct | 58% - 63% | [7] |

| Iodine / D-glucose + Acetone | ~75% | [9] |

| Sulfuric Acid / D-glucose + Acetone | 90% (total yield after spray-drying mother liquor) |

Detailed Experimental Protocol: Synthesis via Boron Trifluoride-etherate

This protocol is adapted from a patented industrial process.[8]

-

Reaction Setup: A suitable autoclave or reaction vessel is flushed with a protective gas (e.g., nitrogen). 3.66 kg (20.32 mol) of anhydrous α-D-glucose is added to the vessel.

-

Reagent Addition: A mixture of 75 liters of acetone and 31 ml of boron trifluoride-diethylether complex is added to the glucose.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 85°C and 120°C, ensuring the pressure in the vessel reaches at least 2.5 bar (typically 2.5 to 5.5 bar). The reaction is maintained under these conditions with stirring.

-

Work-up: After the reaction is complete (monitored by TLC or other appropriate methods), the volatile components are distilled off. The quantity of distillate is replaced with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.

-

Neutralization and Extraction: The reaction mixture is cooled and evaporated down at 30-70°C. An aqueous base solution is added to neutralize the catalyst. The mixture is evaporated again and then extracted multiple times with dichloromethane.

-

Crystallization: The combined organic extracts are evaporated in vacuo. The resulting residue is mixed with cyclohexane and heated to approximately 70°C to dissolve.

-

Isolation: The solution is cooled slowly to 10°C and stirred for 2 hours to induce crystallization. The resulting crystalline solid is isolated by filtration, washed with cold cyclohexane, and dried under reduced pressure at 40°C.

Core Reactivity: The Selectivity of the C-3 Hydroxyl

The synthetic utility of DAG is centered on the selective reactivity of its single free secondary hydroxyl group at the C-3 position. This allows for a wide range of transformations, such as oxidation, etherification, esterification, and inversion, without the need for complex protection/deprotection sequences on the other hydroxyls.[4] Once the C-3 position is modified, the isopropylidene groups can be selectively removed. The 5,6-isopropylidene group is more acid-labile and can be cleaved under milder acidic conditions (e.g., aqueous acetic acid) to unmask the C-5 and C-6 hydroxyls, while the 1,2-isopropylidene group requires stronger conditions.[10][11]

Caption: Logical workflow of synthetic strategy using DAG.

Applications in Chiral Synthesis

As a Precursor for Modified Sugars: Synthesis of an L-Iduronate Donor

L-iduronic acid is a critical component of glycosaminoglycans like heparin sulfate.[10] this compound serves as an efficient starting material for the synthesis of L-iduronate donors, which are otherwise rare and expensive. The synthesis involves a C-5 epimerization, which is achieved through a multi-step sequence starting with modification of the C-3 hydroxyl of DAG.[10]

Caption: Experimental workflow for the synthesis of an L-Iduronate derivative.

Quantitative Data for L-Iduronate Synthesis [10]

| Step | Transformation | Reagents | Yield |

| 1 | Benzylation of 3-OH | NaH, BnBr, DMF | Quantitative |

| 2 | Selective Hydrolysis | 75% Acetic Acid | 88% |

| 3 | Oxidative Cleavage | NaIO₄, H₂O/DCM | 95% |

Experimental Protocol: Step 3 - Oxidative Cleavage of the Diol [10]

-

Dissolution: The diol product from Step 2 (0.43 g) is dissolved in a mixture of water (3 mL) and dichloromethane (DCM, 3 mL).

-

Oxidant Addition: Sodium periodate (NaIO₄, 0.63 g, 2.13 mmol) is added portion-wise to the stirred reaction mixture over 20 minutes.

-

Reaction: The mixture is stirred at 30°C for 1.5 hours.

-

Quenching & Filtration: Ethanol (5 mL) is added to quench the reaction. The precipitated salts are removed by filtration and washed with water.

-

Extraction & Isolation: The filtrate is extracted three times with DCM (10 mL each). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the desired aldehyde product as a colorless syrup (0.36 g, 95% yield), which is typically pure enough for the next step without further purification.

As a Chiral Auxiliary: Asymmetric Synthesis of Dihydroquinoxalinones

This compound can be used as an effective chiral auxiliary. In this role, it is temporarily incorporated into a reactant molecule to direct the stereochemical outcome of a subsequent reaction. It is then cleaved to yield the enantiomerically enriched product. This has been successfully applied to the synthesis of dihydroquinoxalinones, which are important pharmacophores.[12] The process involves the stereoselective nucleophilic substitution of a DAG-α-bromo acetate with various 1,2-phenylenediamines.[12]

Quantitative Data for Dihydroquinoxalinone Synthesis [12]

The reaction of DAG-α-bromo-α-phenylacetate with substituted 1,2-phenylenediamines proceeds with high yields and excellent stereoselectivity.

| Entry | Phenylenediamine Substituent | Yield | Enantiomeric Ratio (er) |

| 1 | 4,5-dimethyl | 92% | 95:5 |

| 2 | 4-nitro | 85% | 96:4 |

| 3 | 4-fluoro | 65% | 97:3 |

| 4 | 4-chloro | 85% | 96:4 |

Experimental Protocol: Representative Asymmetric Synthesis [12]

-

Reactant Preparation: A solution of the diacetone-D-glucofuranosyl α-bromo acetate derivative (1 equivalent) is prepared in a suitable aprotic solvent.

-

Reagent Addition: To this solution are added the 1,2-phenylenediamine nucleophile (e.g., 4,5-dimethyl-o-phenylenediamine, ~1.1 equivalents), tetrabutylammonium iodide (TBAI, catalytic amount), and diisopropylethylamine (DIEA, ~1.5 equivalents).

-

Reaction: The mixture is stirred at room temperature for the required time (e.g., 18 hours), during which the nucleophilic substitution and subsequent intramolecular cyclization occur. The chiral auxiliary (DAG) is spontaneously removed during the work-up.

-

Work-up and Isolation: The reaction mixture is worked up using standard aqueous extraction procedures. The crude product is then purified by column chromatography to yield the enantiomerically enriched dihydroquinoxalinone.

As an Intermediate for Bioactive Molecules

The unique stereochemistry and reactivity of DAG make it a valuable precursor for a wide range of other bioactive molecules and complex natural products.

-

Enantiomerically Pure Sulfoxides: DAG has been used in a distinguished niche for the synthesis of enantiomerically pure sulfoxides, which are important in asymmetric synthesis and pharmaceuticals.[1]

-

Aza- and Thiosugars: By replacing the lactol ring oxygen with nitrogen or sulfur, novel aza- and thiosugars with potential therapeutic applications can be developed from DAG.[1]

-

Anticancer and Anti-HIV Precursors: As a readily available and inexpensive molecule from the chiral pool, DAG is a promising starting point for the total synthesis and drug design of potential anticancer and anti-HIV agents.[1][3]

-

Glycolysis Inhibitors: Fluorinated hexopyranose derivatives synthesized from DAG have been investigated as glycolysis inhibitors for the potential treatment of brain tumors.[4]

Conclusion

This compound is a powerful and versatile tool for the modern synthetic chemist. Its rigid, protected furanose structure provides a well-defined stereochemical scaffold, while its single, reactive C-3 hydroxyl group allows for highly selective and predictable chemical transformations. From the synthesis of complex carbohydrates like L-iduronates to its role as a detachable chiral auxiliary, DAG provides an economical and efficient entry point into the world of enantiomerically pure molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the synthetic potential of this compound is essential for the innovation of next-generation therapeutics and fine chemicals.

References

- 1. Diacetone D-Glucose - Cfm Oskar Tropitzsch GmbH [cfmot.de]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 582-52-5 | MD06795 | Biosynth [biosynth.com]

- 5. This compound|582-52-5--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 6. This compound | C12H20O6 | CID 7067560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 8. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 9. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to Diacetone-D-glucose: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diacetone-D-glucose, a versatile protected monosaccharide widely utilized in chemical synthesis and drug development. This document details its nomenclature, physicochemical properties, and key experimental procedures.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

-

Systematic Name: 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose[1][2][3]

-

Common Synonyms:

-

IUPAC Name: 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-ol[4][10]

-

Other Identifiers:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, facilitating its use in experimental design and analysis.

| Property | Value |

| Molecular Formula | C₁₂H₂₀O₆ |

| Molecular Weight | 260.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110-111 °C |

| Boiling Point | 323.54 °C (rough estimate) |

| Optical Rotation | [α]²⁰/D = -17 ±2º (c=2 in H₂O) |

| Solubility | Slightly soluble in water. Soluble in chloroform, ethanol, hot ether, and acetone. The solubility in H₂O at 17.5 °C is 4.3%.[7] |

| Storage Conditions | Store at <-15°C, keep container well closed, and protect from light.[1] |

| ¹H NMR | A ¹H NMR spectrum is available and can be found in various databases.[4] |

| ¹³C NMR | ¹³C NMR spectral data has been recorded.[12] |

| Infrared (IR) Spectra | IR spectral data is available.[12] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a representative subsequent reaction are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound from D-Glucose

This protocol describes the acid-catalyzed acetalation of D-glucose with acetone.

Materials:

-

Anhydrous α-D-(+)-glucose

-

Acetone

-

Boron trifluoride-diethylether complex

-

1% Sodium hydroxide solution

-

Dichloromethane

-

Cyclohexane

Procedure: [11]

-

Dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 26.5 g (300 mmol) of diketene in 1.1 liters of acetone in a stirred autoclave.

-

Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.

-

Heat the mixture to 90°C with stirring for approximately 4.5 hours.

-

After cooling to ambient temperature, filter the reaction solution.

-

Mix the filtrate with 350 ml of 1% sodium hydroxide solution.

-

Distill off the acetone in vacuo.

-

Extract the remaining residue three times with dichloromethane.

-

Combine the organic extracts and evaporate the solvent in vacuo.

-

Recrystallize the resulting residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.

Synthesis of 3-O-Benzyl-1,2:5,6-O-di-isopropylidene-α-D-glucofuranose

This protocol details the benzylation of the free hydroxyl group at the C-3 position of this compound.

Materials:

-

This compound

-

Dimethylformamide (DMF)

-

Benzyl bromide

-

Sodium hydride

Procedure: [9]

-

Dissolve this compound (15 g, 57.69 mmol) in DMF (144 mL).

-

Add benzyl bromide (10.09 mL, 86.53 mmol) to the reaction mixture and stir for 5 minutes.

-

Carefully add sodium hydride to the mixture.

-

After the reaction is complete, perform a standard aqueous workup.

-

Purify the crude product by column chromatography to yield 3-O-Benzyl-1,2:5,6-O-di-isopropylidene-α-D-glucofuranose.

Experimental and Logical Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound from D-Glucose.

Caption: Common derivatization pathways of this compound.

References

- 1. This compound [chembk.com]

- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(582-52-5) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 582-52-5: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 582-52-5 [chemicalbook.com]

- 8. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 11. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 12. alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)- | C12H20O6 | CID 2723618 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Diacetone-D-Glucose as a Protecting Group for Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), systematically named 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a cornerstone protected carbohydrate intermediate in organic synthesis.[1] Its widespread use stems from the strategic protection of the 1,2- and 5,6-hydroxyl groups of D-glucose as stable isopropylidene ketals. This protection scheme leaves the C-3 hydroxyl group uniquely available for a multitude of selective chemical modifications, rendering DAG an invaluable chiral building block.[1][2] This attribute is particularly crucial in the synthesis of modified sugars, nucleoside analogs, and other complex, biologically active molecules.[2] The stability of the isopropylidene groups allows for a wide range of reactions to be performed on the unprotected hydroxyl group without affecting the protected positions.

Applications of this compound

This compound is a versatile starting material with numerous applications in synthetic chemistry:

-